molecular formula C19H20N2 B11846648 3-(3-Ethyl-1h-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline CAS No. 574-60-7

3-(3-Ethyl-1h-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline

Cat. No.: B11846648
CAS No.: 574-60-7
M. Wt: 276.4 g/mol
InChI Key: ZYAPANJAXWXCEW-UHFFFAOYSA-N
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Description

3-(3-Ethyl-1h-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring fused with a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-1h-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole ring. This is followed by a Pictet-Spengler reaction, where the indole derivative undergoes cyclization with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-1h-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized indole derivatives.

Scientific Research Applications

3-(3-Ethyl-1h-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-1h-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-1H-indole: A simpler indole derivative with similar structural features.

    5,6,7,8-Tetrahydroisoquinoline: The core structure without the indole moiety.

    3-(3-Methyl-1H-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline: A methyl-substituted analog.

Uniqueness

3-(3-Ethyl-1h-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline is unique due to the presence of both the ethyl-substituted indole ring and the tetrahydroisoquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

574-60-7

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

3-(3-ethyl-1H-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline

InChI

InChI=1S/C19H20N2/c1-2-15-16-9-5-6-10-17(16)21-19(15)18-11-13-7-3-4-8-14(13)12-20-18/h5-6,9-12,21H,2-4,7-8H2,1H3

InChI Key

ZYAPANJAXWXCEW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=CC=CC=C21)C3=NC=C4CCCCC4=C3

Origin of Product

United States

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